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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethyl-4-
methoxyphenylboronic acid

Abstract
This technical guide provides a comprehensive examination of the molecular structure,

conformational isomerism, and spectroscopic characteristics of 2,5-Dimethyl-4-
methoxyphenylboronic acid. As a member of the versatile arylboronic acid class, this

compound is a valuable building block in modern organic synthesis, particularly in palladium-

catalyzed cross-coupling reactions. This document synthesizes theoretical principles with

practical, field-proven methodologies to offer a deep understanding of the compound's behavior

in both solid and solution states. We will explore the causal relationships between its

substitution pattern and its preferred conformation, detail self-validating protocols for its

synthesis and characterization, and contextualize its utility in synthetic applications.

Introduction: The Significance of Substituted
Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal

role in the Suzuki-Miyaura cross-coupling reaction.[1][2] Their appeal stems from a unique

combination of reactivity and stability; they are generally crystalline solids, stable in the
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presence of air and moisture, and exhibit low toxicity, with their reaction byproducts being

environmentally benign.[2]

2,5-Dimethyl-4-methoxyphenylboronic acid, the subject of this guide, is a highly

functionalized example of this class. Its specific substitution pattern—two electron-donating

methyl groups and a strong electron-donating methoxy group—imparts distinct electronic and

steric properties that influence its reactivity and conformation. Understanding these nuances is

critical for researchers aiming to leverage this reagent in the synthesis of complex molecular

architectures, such as those found in pharmaceuticals and advanced materials.

Property Value

Molecular Formula C₉H₁₃BO₃[3]

Molecular Weight 180.01 g/mol [4]

Monoisotopic Mass 180.0957744 Da[4]

IUPAC Name (4-methoxy-2,5-dimethylphenyl)boronic acid[3]

CAS Number 246023-54-1[5]

Molecular Structure and Electronic Profile
The molecule consists of a central benzene ring substituted with a boronic acid [-B(OH)₂]

group, a methoxy (-OCH₃) group at the para position, and two methyl (-CH₃) groups at the

ortho and meta positions relative to the boronic acid.

The electronic nature of the aryl ring is significantly influenced by its substituents. The methoxy

group is a powerful π-donor through resonance and a σ-acceptor through induction, with the

resonance effect dominating. The two methyl groups are weak σ-donors through

hyperconjugation. Collectively, these electron-donating groups increase the electron density of

the aromatic ring, which can influence its reactivity in cross-coupling reactions.

Conformational Analysis: The Interplay of Sterics
and Electronics
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The conformation of arylboronic acids is primarily defined by the rotation around the Carbon-

Boron (C-B) bond and the two Boron-Oxygen (B-O) bonds.[6] This rotational freedom gives rise

to several potential conformers.

Rotation Around the C-B Bond
For a typical phenylboronic acid, a planar conformation, where the B(OH)₂ group is coplanar

with the phenyl ring, is often favored as it maximizes π-conjugation between the ring and the

empty p-orbital of the boron atom. However, in 2,5-Dimethyl-4-methoxyphenylboronic acid,

the presence of a methyl group at the C2 position (ortho to the boronic acid) introduces

significant steric hindrance. This steric clash forces the boronic acid group to rotate out of the

plane of the phenyl ring, disrupting coplanarity. This is a critical structural feature, as the

dihedral angle directly impacts the efficiency of transmetalation in the Suzuki-Miyaura catalytic

cycle.

Isomerism of the Boronic Acid Group
The B(OH)₂ moiety itself can adopt different conformations due to rotation around the B-O

bonds. Computational studies on similar phenylboronic acids have identified three primary

energy minima: cis-cis, cis-trans, and trans-trans arrangements of the hydroxyl groups.[6] The

cis-trans conformer is often found to be the most stable.[6]

Solid-State Structure: The Dimeric Motif
In the solid state, arylboronic acids almost universally form hydrogen-bonded dimers.[7] The

two boronic acid groups associate through a pair of strong O-H···O hydrogen bonds, creating a

stable, centrosymmetric eight-membered ring. This dimerization is a defining characteristic of

their crystal structure and influences their physical properties, such as melting point and

solubility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.pleiades.online/abstract/jory/10/jory0573_abstract.pdf
https://www.benchchem.com/product/b1587957?utm_src=pdf-body
https://www.pleiades.online/abstract/jory/10/jory0573_abstract.pdf
https://www.pleiades.online/abstract/jory/10/jory0573_abstract.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4647400/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Bromo-4-methoxy-
2,5-dimethylbenzene Grignard Reagent  Mg, THF Boronate Ester

  1. B(OMe)₃, -78°C
  2. Warm to RT 2,5-Dimethyl-4-methoxy-

phenylboronic acid
  H₃O⁺ (aq. HCl)

Pd(0)L₂

Ar'-Pd(II)(X)L₂

 Oxidative
 Addition 

Ar-Ar'

Ar'-Pd(II)(Ar)L₂

 Transmetalation 

 Reductive
 Elimination 

Ar'-X

Ar-B(OH)₂ + Base

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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